All-trans-nonaprenyl diphosphate (3-) is a significant biochemical compound involved in the biosynthesis of various important biomolecules, particularly in the context of the electron transport chain and cellular respiration. It is identified by the chemical formula and has a charge of -3. This compound plays a crucial role as a precursor in the synthesis of polyisoprenoid compounds, including ubiquinones and menaquinones, which are vital for cellular energy metabolism.
All-trans-nonaprenyl diphosphate is synthesized from geranyl diphosphate and isopentenyl diphosphate through enzymatic reactions catalyzed by specific synthases. It falls under the classification of prenyl diphosphates, which are characterized by their long hydrophobic chains formed from isoprene units. The enzyme responsible for its synthesis is known as all-trans-nonaprenyl diphosphate synthase, classified under EC number 2.5.1.84.
The synthesis of all-trans-nonaprenyl diphosphate typically involves the following steps:
The enzymatic activity can be influenced by various factors, including substrate concentration and the presence of divalent cations, which are essential for optimal enzyme functionality. Kinetic studies have shown that the reaction follows Michaelis-Menten kinetics, with specific and values dependent on substrate types .
All-trans-nonaprenyl diphosphate participates in several biochemical reactions:
The reactions involving all-trans-nonaprenyl diphosphate are typically reversible and depend on cellular conditions such as pH and ion concentrations.
The mechanism of action for all-trans-nonaprenyl diphosphate primarily involves its role as a prenyl donor in enzymatic reactions. The enzyme catalyzing its formation utilizes a mechanism that involves ionization followed by condensation and elimination steps to facilitate the transfer of prenyl groups to acceptor molecules .
Kinetic parameters such as values indicate how efficiently the enzyme utilizes this compound under varying conditions, reflecting its importance in metabolic pathways.
Relevant data from chemical databases provide further insights into its properties, including spectroscopic data that can be used for identification .
All-trans-nonaprenyl diphosphate has several applications in scientific research:
All-trans-nonaprenyl diphosphate(3–) (C₄₅H₇₆O₇P₂³⁻), also termed solanesyl diphosphate, serves as a critical C₄₅ intermediate in the biosynthesis of longer-chain isoprenoid quinones. This polyprenyl diphosphate is synthesized through the sequential addition of isopentenyl diphosphate (IPP) units to shorter prenyl diphosphate starters, primarily geranyl diphosphate (C₁₀). The enzyme EC 2.5.1.84 (all-trans-nonaprenyl-diphosphate synthase [geranyl-diphosphate specific]) catalyzes the condensation of one geranyl diphosphate (GPP) with seven IPP molecules, releasing seven inorganic pyrophosphate (PPi) molecules and forming the C₄₅ backbone [3] [5] [10].
Substrate selectivity studies reveal that GPP is the optimal allylic substrate for EC 2.5.1.84, exhibiting nearly double the activity compared to farnesyl diphosphate (FPP, C₁₅; 44% relative activity) and geranylgeranyl diphosphate (GGPP, C₂₀; 25–34.6% relative activity) [1] [10]. This specificity positions nonaprenyl diphosphate as a branch point metabolite:
Table 1: Substrate Efficiency of EC 2.5.1.84
Allylic Substrate | Chain Length | Relative Activity (%) | Primary Product |
---|---|---|---|
Geranyl diphosphate | C₁₀ | 100.0 | C₄₅ (nonaprenyl) |
Farnesyl diphosphate | C₁₅ | 44.0 | C₄₅ |
Geranylgeranyl diphosphate | C₂₀ | 25.0–34.6 | C₄₅ |
Dimethylallyl diphosphate | C₅ | 18.1 | Variable |
The elongation mechanism of EC 2.5.1.84 involves a processive trans-trans-prenylation reaction. The enzyme belongs to the trans-prenyltransferase family, characterized by its ability to generate all-trans configurations across the nine isoprene units of the product. The catalytic cycle comprises:
Metal ion cofactors critically regulate product chain length. Mg²⁺ concentration dictates the distribution of polyprenyl products:
This Mg²⁺-dependent control arises from the cation’s influence on the active site geometry, altering the depth of the product-binding cavity. Mn²⁺ or Co²⁺ substitutions further extend product length to C₅₀–C₅₅, demonstrating the enzyme’s dynamic product specificity [1] [8]. Inhibitor studies using diphosphate analogs (e.g., farnesyl methylenediphosphonate) confirm the essential role of the diphosphate moiety in allylic substrate recognition [1] [5].
Table 2: Metal Ion Effects on Product Distribution in EC 2.5.1.84
Metal Ion | Concentration (mM) | Major Product(s) | Observed Chain Length Variability |
---|---|---|---|
Mg²⁺ | 0.1 | C₂₅ | C₂₅–C₃₅ |
Mg²⁺ | 0.5 | C₃₅/C₄₀ | C₂₅–C₄₀ |
Mg²⁺ | 20.0 | C₄₀/C₄₅ | C₄₀–C₄₅ (no shorter chains) |
Mn²⁺ | 10.0 | C₅₀ | Up to C₅₀ |
Co²⁺ | 10.0 | C₅₅ | Up to C₅₅ |
The spatial organization of all-trans-nonaprenyl diphosphate synthesis differs fundamentally between prokaryotes and eukaryotes, reflecting its functional diversification:
Prokaryotic Systems: In bacteria (e.g., Micrococcus luteus), synthesis occurs cytosolically via soluble enzymes. The absence of membrane-bound organelles necessitates cytosolic production, with nonaprenyl diphosphate directly channeled to menaquinone biosynthesis complexes in the plasma membrane [4] [8].
Eukaryotic Systems: Compartmentalization is pronounced:
This compartmentalization enables metabolic specialization: Plastid-localized synthesis in plants links nonaprenyl diphosphate production to photosynthetic electron transport demands, while mitochondrial synthesis in mammals supports oxidative phosphorylation. The dual localization in eukaryotes also permits independent regulation—plastidial OsSPS2 in rice is upregulated during light exposure, whereas peroxisomal OsSPS1 responds to oxidative stress [3] [10].
Table 3: Subcellular Localization of Nonaprenyl Diphosphate Synthases
Organism Type | Enzyme | Subcellular Localization | Primary Metabolic Role |
---|---|---|---|
Bacteria | SolPP synthase | Cytosol | Menaquinone-9 side-chain |
Plants (Oryza sativa) | OsSPS2 | Plastids (chloroplasts) | Plastoquinone-9 biosynthesis |
Plants (Oryza sativa) | OsSPS1 | Peroxisomes | Ubiquinone side-chain |
Mammals | trans-prenyltransferase | Mitochondria/ER | Ubiquinone (CoQ₉) side-chain |
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